Cas no 2229485-93-0 (methyl 5-(1-hydroxy-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylate)

Methyl 5-(1-hydroxy-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based ester compound with a multifunctional structure, featuring both hydroxyl and methoxycarbonyl groups. Its molecular design offers versatility in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of reactive functional groups allows for further derivatization, enabling selective modifications for targeted applications. This compound exhibits stability under standard handling conditions and demonstrates compatibility with a range of organic solvents, facilitating its use in diverse reaction schemes. Its well-defined structure ensures reproducibility in synthetic processes, making it a valuable building block for research and industrial applications.
methyl 5-(1-hydroxy-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylate structure
2229485-93-0 structure
Product Name:methyl 5-(1-hydroxy-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylate
CAS No:2229485-93-0
MF:C9H12N2O5
MW:228.201982498169
CID:6338337
PubChem ID:165652561
Update Time:2025-08-05

methyl 5-(1-hydroxy-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(1-hydroxy-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylate
    • EN300-1999724
    • 2229485-93-0
    • Inchi: 1S/C9H12N2O5/c1-11-6(7(12)9(14)16-3)5(4-10-11)8(13)15-2/h4,7,12H,1-3H3
    • InChI Key: YJGBTCOXTWOSES-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)C1=C(C(=O)OC)C=NN1C

Computed Properties

  • Exact Mass: 228.07462149g/mol
  • Monoisotopic Mass: 228.07462149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 90.6Ų

methyl 5-(1-hydroxy-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylate Pricemore >>

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Additional information on methyl 5-(1-hydroxy-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylate

Comprehensive Analysis of Methyl 5-(1-hydroxy-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2229485-93-0)

The compound methyl 5-(1-hydroxy-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2229485-93-0) is a highly specialized pyrazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a hydroxy and methoxy functional group, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery and crop protection, aligning with current trends in green chemistry and sustainable synthesis.

In recent years, the demand for heterocyclic compounds like methyl 5-(1-hydroxy-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylate has surged, driven by their role in developing novel therapeutics and biodegradable agrochemicals. The compound's ester and hydroxyl groups offer multiple sites for chemical modification, enabling the creation of derivatives with tailored properties. This adaptability is particularly valuable in medicinal chemistry, where researchers seek to optimize bioavailability and target specificity.

The synthesis of CAS No. 2229485-93-0 typically involves multi-step reactions, including condensation and esterification processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve yield and reduce environmental impact. These methods resonate with the growing emphasis on energy-efficient manufacturing and waste reduction in the chemical industry.

From an analytical perspective, methyl 5-(1-hydroxy-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylate can be characterized using NMR spectroscopy, mass spectrometry, and HPLC. These techniques ensure purity and confirm structural integrity, which are critical for its use in high-value applications. The compound's stability under various conditions is also a subject of ongoing research, particularly for formulation development.

In the context of drug development, this pyrazole derivative has shown promise as a scaffold for enzyme inhibitors and receptor modulators. Its structural features are compatible with fragment-based drug design, a popular strategy in modern pharmacology. Additionally, its potential role in anti-inflammatory and antioxidant applications has sparked interest among researchers exploring neuroprotective agents and age-related disease therapies.

The agrochemical sector values CAS No. 2229485-93-0 for its potential as a precursor to eco-friendly pesticides. With increasing regulatory pressure on persistent organic pollutants, compounds like this offer a pathway to safer crop protection solutions. Its biodegradability profile is particularly relevant to integrated pest management systems, a key focus in sustainable agriculture.

As the scientific community continues to explore methyl 5-(1-hydroxy-2-methoxy-2-oxoethyl)-1-methyl-1H-pyrazole-4-carboxylate, its commercial availability through specialty chemical suppliers has expanded. Researchers frequently search for custom synthesis services and bulk quantities of this compound, reflecting its growing importance in R&D pipelines. Proper storage recommendations typically include anhydrous conditions and temperature control to maintain stability.

Future research directions for CAS No. 2229485-93-0 may include exploring its structure-activity relationships and developing more efficient catalytic synthesis methods. The compound's versatility ensures it will remain relevant across multiple disciplines, from pharmaceuticals to material science. As computational chemistry advances, in silico studies of this molecule could further unlock its potential applications.

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